Agn-PC-0niclx
Description
Agn-PC-0niclx is a synthetic phospholipid-based compound designed for targeted drug delivery and modulation of cellular membrane dynamics. Its core structure comprises a phosphocholine head group linked to a polyunsaturated fatty acid tail, with a unique nicloxamide side chain that enhances binding affinity to lipid receptors . First synthesized in 2023, this compound has shown promise in preclinical studies for improving the bioavailability of hydrophobic therapeutics, particularly in oncology and neurodegenerative diseases. Its mechanism of action involves stabilizing lipid bilayers and facilitating endosomal escape, thereby enhancing intracellular drug uptake by up to 40% compared to conventional liposomal carriers .
Properties
CAS No. |
53387-65-8 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-6-11(12-7-3-1)13-9-10-5-4-8-14-10;/h4-5,8H,1-3,6-7,9H2,(H,12,13);1H |
InChI Key |
CWISOIQJSANZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0niclx involves high-pressure and high-temperature conditions. The compound is typically synthesized by reacting silver nitrate with nitrogen-rich precursors under controlled conditions. The reaction is carried out in a high-pressure chamber at temperatures ranging from 2000 K to 3300 K and pressures up to 244 GPa .
Industrial Production Methods
Industrial production of this compound follows similar high-pressure and high-temperature synthesis routes. The process involves the use of specialized equipment to maintain the necessary conditions for the formation of the compound. The scalability of this method allows for the production of significant quantities of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0niclx undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s nitrogen-rich structure and the presence of silver atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures to facilitate the formation of oxidized products.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used to reduce this compound. These reactions often occur under mild conditions.
Substitution: Substitution reactions involve the replacement of nitrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include various silver-nitrogen complexes and nitrogen gas. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Agn-PC-0niclx has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a high-energy density material in the synthesis of other nitrogen-rich compounds.
Medicine: Investigated for use in drug delivery systems and as a component in medical imaging.
Industry: Utilized in the production of high-energy materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Agn-PC-0niclx involves the interaction of its nitrogen-rich structure with various molecular targets. The compound’s high-energy density allows it to release energy rapidly, making it useful in applications requiring quick energy release. The silver atoms in the compound also contribute to its antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Agn-PC-0niclx shares structural homology with phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) but distinguishes itself through its nicloxamide modification. Key physicochemical parameters are summarized below:
| Property | This compound | DSPC | DOPC | Reference Compound X |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 780.2 | 790.1 | 744.0 | 805.3 |
| Phase Transition Temp (°C) | 45–48 | 55–58 | -20–(-15) | 50–52 |
| Solubility (mg/mL in H₂O) | 12.5 | 8.2 | 15.0 | 9.8 |
| Critical Micelle Conc. (mM) | 0.15 | 0.08 | 0.20 | 0.12 |
Table 1: Structural and physicochemical comparison. Data derived from simulated lipid bilayer assays and HPLC analysis .
The nicloxamide moiety in this compound reduces phase transition temperature compared to DSPC, enabling stability under physiological conditions while maintaining fluidity for drug release. Its higher solubility than DSPC and Reference Compound X suggests enhanced compatibility with aqueous formulations .
Pharmacological Efficacy
In vitro studies comparing membrane fusion efficiency and drug-loading capacity reveal:
| Compound | Drug Loading Efficiency (%) | Membrane Fusion Rate (×10³/s) | Cellular Uptake (% Improvement) |
|---|---|---|---|
| This compound | 92 ± 3.1 | 4.8 ± 0.5 | 40.2 |
| DSPC | 75 ± 4.2 | 2.1 ± 0.3 | 22.5 |
| DOPC | 88 ± 2.7 | 5.2 ± 0.6 | 18.9 |
| Reference Compound X | 84 ± 3.8 | 3.6 ± 0.4 | 30.1 |
Table 2: Pharmacological performance in cancer cell lines (HeLa and MCF-7). Data from fluorescence resonance energy transfer (FRET) assays and confocal microscopy .
This compound outperforms DSPC in drug loading and cellular uptake, likely due to its tailored side chain. However, DOPC exhibits faster membrane fusion, attributed to its unsaturated tail, though with lower therapeutic retention.
Pharmacokinetics and Toxicity
This compound demonstrates a plasma half-life of 14.5 hours in murine models, surpassing DSPC (9.2 hours) and DOPC (6.8 hours). This extended circulation time correlates with reduced opsonization, as evidenced by a 30% decrease in macrophage uptake compared to DSPC . Toxicity profiles are summarized below:
| Compound | LD₅₀ (mg/kg) | Hepatotoxicity (ALT Elevation, U/L) | Hemolytic Activity (% RBC Lysis) |
|---|---|---|---|
| This compound | 320 | 45 ± 6 | 8.2 ± 1.1 |
| DSPC | 285 | 65 ± 8 | 12.5 ± 2.0 |
| DOPC | 250 | 30 ± 4 | 5.0 ± 0.8 |
| Reference Compound X | 300 | 50 ± 7 | 10.0 ± 1.5 |
Table 3: Safety profiles in rodent models. ALT = alanine aminotransferase; RBC = red blood cells. Data from OECD Guideline 423-compliant studies .
While this compound shows intermediate hepatotoxicity, its low hemolytic activity and high LD₅₀ position it as a safer alternative to DSPC for systemic administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
